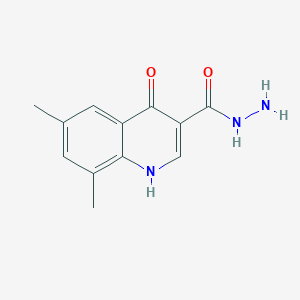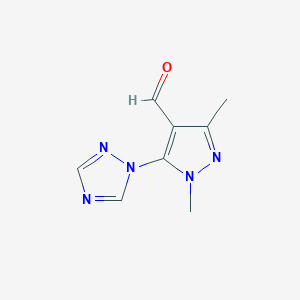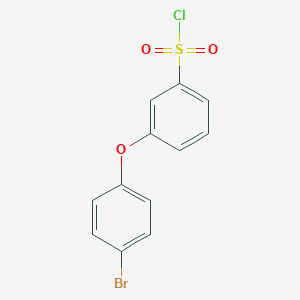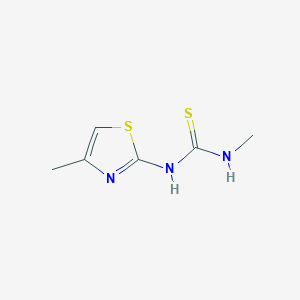
6,8-Dimethyl-4-hydroxyquinoline-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dimethyl-4-hydroxyquinoline-3-carbohydrazide is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of a quinoline core with methyl groups at positions 6 and 8, a hydroxyl group at position 4, and a carbohydrazide group at position 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethyl-4-hydroxyquinoline-3-carbohydrazide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Methyl Groups: The methyl groups at positions 6 and 8 can be introduced through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Hydroxylation: The hydroxyl group at position 4 can be introduced through selective hydroxylation using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Carbohydrazide Formation: The carbohydrazide group at position 3 can be introduced by reacting the corresponding carboxylic acid derivative with hydrazine hydrate under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation.
Types of Reactions:
Oxidation: The hydroxyl group at position 4 can undergo oxidation to form a quinone derivative.
Reduction: The carbohydrazide group can be reduced to form the corresponding amine derivative.
Substitution: The methyl groups at positions 6 and 8 can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Electrophilic substitution can be carried out using reagents like halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
6,8-Dimethyl-4-hydroxyquinoline-3-carbohydrazide has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has potential as an antimicrobial agent due to its ability to interact with bacterial enzymes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to inhibit certain cancer cell lines.
Industry: It can be used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6,8-Dimethyl-4-hydroxyquinoline-3-carbohydrazide involves its interaction with specific molecular targets:
Molecular Targets: It can interact with enzymes such as DNA gyrase and topoisomerase, which are crucial for bacterial DNA replication.
Pathways Involved: The compound can inhibit the activity of these enzymes, leading to the disruption of DNA replication and ultimately bacterial cell death.
Comparaison Avec Des Composés Similaires
- 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid
- 7,8-Dimethyl-4-hydroxyquinoline
- 5,8-Dimethylquinoline-3-carboxylic acid
Comparison:
- 6,8-Dimethyl-4-hydroxyquinoline-3-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
- 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid lacks the carbohydrazide group, making it less reactive in certain chemical transformations.
- 7,8-Dimethyl-4-hydroxyquinoline has a different substitution pattern, which affects its electronic properties and reactivity.
- 5,8-Dimethylquinoline-3-carboxylic acid has a different position of the carboxylic acid group, leading to variations in its chemical behavior.
Propriétés
Formule moléculaire |
C12H13N3O2 |
|---|---|
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
6,8-dimethyl-4-oxo-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C12H13N3O2/c1-6-3-7(2)10-8(4-6)11(16)9(5-14-10)12(17)15-13/h3-5H,13H2,1-2H3,(H,14,16)(H,15,17) |
Clé InChI |
LMLUZJOBRBKROW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1)C(=O)C(=CN2)C(=O)NN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-ethyl-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B12119548.png)

![4-chloro-N,N-dimethyl-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}benzene-1-sulfonamide](/img/structure/B12119565.png)

![ethyl 4-{[1-(9H-purin-6-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12119581.png)




![1-(4-Ethylphenyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B12119614.png)

![(2E)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide](/img/structure/B12119632.png)
![4-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)butanoic acid](/img/structure/B12119633.png)
